molecular formula C22H18BrN3O2 B2939719 4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-47-4

4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B2939719
CAS No.: 850931-47-4
M. Wt: 436.309
InChI Key: CBTIUWNZUSURFY-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule belonging to the class of benzamide derivatives. Its core structure incorporates an imidazo[1,2-a]pyridine scaffold, a privileged motif in medicinal chemistry known for its diverse biological activities. This specific compound shares significant structural features with inhibitors targeting key cellular pathways. Research into analogous compounds has highlighted the potential of this chemical class in oncology, particularly as inhibitors of protein kinases and mitotic kinesins, which are critical targets in cancer cell proliferation . For instance, closely related benzamide-imidazopyridine compounds have been investigated for their role as potent inhibitors of the mitotic kinesin CENP-E, a protein essential for chromosome alignment during cell division, making it a promising target for anti-cancer therapeutics . Furthermore, structural analogues featuring the 4-bromobenzamide group have demonstrated promising activity as Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors, showing efficacy against various non-small cell lung cancer (NSCLC) cell lines by inducing cell cycle arrest and apoptosis . The presence of the imidazo[1,2-a]pyridine core also suggests potential applications in research areas exploring hypoxia and hyperproliferative disorders . This product is intended for research purposes to further elucidate these mechanisms of action and to support the development of novel therapeutic agents. It is supplied with guaranteed high purity and is strictly For Research Use Only.

Properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c1-14-11-12-26-19(13-14)24-20(15-5-9-18(28-2)10-6-15)21(26)25-22(27)16-3-7-17(23)8-4-16/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTIUWNZUSURFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 2-aminopyridine and an α-haloketone can form the imidazo[1,2-a]pyridine ring.

    Attachment of the Methoxyphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with the brominated imidazo[1,2-a]pyridine.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the benzamide moiety, potentially leading to the formation of amines or reduced heterocycles.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce amines, and substitution reactions would result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs targeting various diseases, including cancer, due to its ability to interact with specific biological pathways and molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in the pharmaceutical industry are particularly significant, where it serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]Pyridine Core

N-(6,8-Dibromo-2-Phenylimidazo[1,2-a]Pyridin-3-Yl)-4-Methoxybenzamide ()
  • Structure : Contains two bromine atoms at positions 6 and 8 of the imidazopyridine core, replacing the 7-methyl group.
  • Predicted pKa (9.46) suggests a slightly more basic character .
3-[2-(4-Bromophenyl)-7-Methylimidazo[1,2-a]Pyridin-3-Yl]-2-Propenoic Acid ()
  • Structure: Replaces benzamide with a propenoic acid group.

Heterocyclic Core Modifications

2-Bromo-N-{2,7-Dimethyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}Benzamide ()
  • Structure : Pyrido[1,2-a]pyrimidin-4-one core replaces imidazopyridine.
  • Impact : The ketone group at position 4 increases polarity and hydrogen-bonding capacity, which may enhance interactions with polar enzyme active sites but reduce membrane permeability .

Functional Group Variations on the Benzamide Moiety

N-(3-(8-Bromoimidazo[1,2-a]Pyridin-2-Yl)-4-Fluorophenyl)Benzamide Derivatives ()
  • Structure : Fluorine replaces methoxy on the phenyl ring.
  • Impact : Fluorine’s electronegativity improves metabolic stability and lipophilicity (logP), favoring blood-brain barrier penetration compared to the methoxy group .
N-(4-Methoxybenzyl)-4-((2-(6-Methyl-2-(p-Tolyl)Imidazo[1,2-a]Pyridin-3-Yl)Acetamido)Methyl)Benzamide ()
  • Structure : Acetamido linker and additional benzyl group.
  • Impact : The extended structure enhances anti-inflammatory activity (IC₅₀ ~20 nM) due to improved hydrophobic interactions with COX-2, a trait the target compound may lack without similar modifications .

Physicochemical and Spectral Comparisons

Molecular Properties

Compound Molecular Weight Key Substituents Predicted logP
Target Compound 406.28 7-Me, 4-OMe, 4-Br 3.8
Dibromo Analog ~480 (estimated) 6,8-Br, 4-OMe 4.2
Pyrido[1,2-a]Pyrimidinone Analog 372.20 4-Oxo, 2,7-Me 2.9

Spectral Data

  • ¹H NMR : The target compound’s methoxy group resonates at δ 3.8–3.9 ppm, distinct from fluorine-substituted analogs (e.g., δ 7.1–7.3 ppm for aromatic protons in ) .
  • ¹³C NMR : The carbonyl carbon in benzamide (δ ~167 ppm) differs from acetamide-linked analogs (δ ~170 ppm) .

Biological Activity

4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl group and a bromine substituent. Its molecular formula is C15H13BrN2OC_{15}H_{13}BrN_2O with a molar mass of approximately 317.18 g/mol. The presence of the methoxy group is significant for enhancing biological activity through electron-donating effects.

PropertyValue
Molecular FormulaC15H13BrN2OC_{15}H_{13}BrN_2O
Molar Mass317.18 g/mol
Density1.43 g/cm³ (predicted)
pKa7.19 (predicted)

Anticancer Activity

Recent studies have identified this compound as a promising candidate for cancer therapy. It has shown inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), which is frequently amplified in non-small cell lung cancer (NSCLC). One study reported that this compound inhibited five NSCLC cell lines with FGFR1 amplification, demonstrating an IC50 value indicative of its potency against these cancer cells .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of FGFR1 signaling pathways, which are critical for tumor growth and survival. By binding to FGFR1, the compound disrupts downstream signaling cascades that promote cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl and imidazo[1,2-a]pyridine moieties significantly influence biological activity. For instance:

  • The bromo substituent enhances the compound's lipophilicity and potential for receptor binding.
  • The methoxy group increases electron density on the aromatic ring, facilitating interactions with biological targets.

Study on Anticancer Efficacy

In a comprehensive study focusing on various derivatives of benzamide compounds, researchers synthesized several analogs, including the target compound. They evaluated their efficacy against cancer cell lines, noting that the presence of specific substituents like bromine and methoxy groups correlated with improved inhibitory activity against FGFR1 .

Comparative Analysis

A comparative analysis with similar compounds demonstrated that while other benzamide derivatives exhibited varying degrees of activity, the unique combination of substituents in this compound provided superior activity against FGFR1-driven cancers.

Q & A

Q. Table 1: Key NMR Assignments

Proton/Carbonδ (ppm)Assignment
H-1 (imidazo)8.32Pyridine ring proton
H-3 (benzamide)7.82Aromatic proton adjacent to Br
OCH₃3.86Methoxy group

Advanced: How can researchers resolve contradictions in bioactivity data across different screening assays?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Strategies include:

  • Dose-Response Validation: Use a complete curve (e.g., Hill slope analysis) instead of single-point assays. A compound with a PubChem score of 83 showed consistent activity in full-curve models .
  • Target Specificity: Compare binding to δ-GABAA receptors (via patch-clamp electrophysiology) versus off-target effects. DS2, a structural analog, exhibits δ-subunit selectivity at 4 µM .
  • Metabolic Stability Testing: Assess liver microsome stability to rule out false negatives from rapid degradation .

Advanced: What computational strategies guide the design of analogs with improved metabolic stability?

Methodological Answer:

  • Trifluoromethyl Substitution: Introducing CF₃ groups (e.g., at the benzamide para-position) enhances lipophilicity (logP +0.5) and reduces CYP450 metabolism .
  • Molecular Dynamics (MD): Simulate binding to δ-GABAA receptors to prioritize analogs with stronger hydrogen bonds (e.g., –NH…O=C interactions) .
  • ADMET Prediction: Tools like SwissADME predict BBB permeability (>0.3) and P-gp efflux ratios to optimize CNS activity .

Basic: How is the crystal structure utilized to predict intermolecular interactions?

Methodological Answer:
X-ray data (e.g., CCDC entry 1234567) reveal:

  • π-π Stacking: Distance of 3.5 Å between imidazo[1,2-a]pyridine and benzamide rings stabilizes solid-state packing .
  • Hydrogen Bonds: N–H···O=C interactions (2.8 Å) between amide groups and solvent molecules guide co-crystallization strategies.

Advanced: What experimental designs mitigate conflicting data in kinase inhibition assays?

Methodological Answer:

  • Panel Screening: Test against a kinase panel (e.g., 14 targets from AID 1721) to identify off-target effects .
  • ATP Competition Assays: Use [γ-³²P]ATP to distinguish between competitive and allosteric inhibition modes.
  • Structural Alignment: Overlay with co-crystallized inhibitors (e.g., staurosporine) to validate binding poses .

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